ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a 1,3-thiazole core substituted with an acetamide-linked 3,5-dimethyl-1-phenylpyrazole moiety and an ethyl ester group. The structure combines a thiazole ring (common in bioactive molecules) with a pyrazole system, which is often associated with anti-inflammatory and antimicrobial properties .
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H22N4O3S/c1-4-27-19(26)10-15-12-28-20(21-15)22-18(25)11-17-13(2)23-24(14(17)3)16-8-6-5-7-9-16/h5-9,12H,4,10-11H2,1-3H3,(H,21,22,25) |
InChI Key |
LLGLQEKRSDEXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N(N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl Derivatives
The 3,5-dimethyl-1-phenyl-1H-pyrazole moiety is synthesized via cyclocondensation of acetylacetone derivatives with phenylhydrazine. For example, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-acetic acid is obtained by reacting ethyl acetoacetate with phenylhydrazine in ethanol under reflux, followed by acetylation using acetic anhydride. The reaction proceeds via enol-keto tautomerization, with the acetyl group introduced at the 4-position through nucleophilic substitution.
Functionalization with Acetyl Groups
The acetyl amino group is introduced via acylation of the pyrazole intermediate. A mixture of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine and acetyl chloride in dichloromethane (DCM) catalyzed by triethylamine yields the acetylated derivative. The reaction is typically conducted at 0–5°C to minimize side reactions, with a reported yield of 78–85% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Thiazole Ring Formation
Cyclization with Thiourea
The thiazole ring is constructed via Hantzsch thiazole synthesis. A bromoacetyl intermediate, such as 2-bromo-1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, is reacted with thiourea in absolute ethanol under reflux for 3–5 hours. The mechanism involves nucleophilic attack by the thiourea sulfur, followed by cyclodehydration to form the thiazole ring. For example:
The crude product is purified via crystallization from benzene/ethanol (10:1), yielding 70–80% pure thiazole.
Coupling with Ethyl Glyoxylate
The ethyl acetate side chain is introduced via nucleophilic substitution. The thiazole intermediate is treated with ethyl glyoxylate in dimethylformamide (DMF) at 60°C for 12 hours, followed by neutralization with aqueous sodium bicarbonate. The ester group is incorporated with a yield of 65–72% after column chromatography (ethyl acetate/hexane, 1:1).
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Ethanol vs. DCM : Ethanol enhances cyclization kinetics for thiazole formation due to its polar protic nature, whereas DCM is preferred for acylation to prevent ester hydrolysis.
-
Reflux vs. Room Temperature : Thiazole cyclization requires reflux (78°C) for complete conversion, while acylation proceeds efficiently at 0–5°C to avoid over-acetylation.
Catalytic Additives
-
Triethylamine : Used in stoichiometric amounts (1.2 equiv) to scavenge HCl during acylation.
-
PTSA (p-toluenesulfonic acid) : Catalyzes esterification with ethyl glyoxylate, improving yields from 58% to 72%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
IR Spectroscopy : Key peaks include 1770 cm⁻¹ (C=O ester), 1712 cm⁻¹ (acetyl C=O), and 1611 cm⁻¹ (C=N thiazole).
-
¹H NMR (DMSO-d₆) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch cyclization | 72 | 95 | Scalable, minimal byproducts |
| Direct acylation | 85 | 98 | High regioselectivity |
| Esterification | 68 | 92 | Compatible with sensitive groups |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester groups undergo hydrolysis under acidic or basic conditions. In methanol with catalytic sulfuric acid, transesterification yields methyl ester derivatives, while alkaline hydrolysis produces carboxylic acid intermediates .
Amide Bond Reactivity
The acetylated amide linkage participates in nucleophilic substitution. Hydrazine hydrate replaces the acetyl group under reflux conditions, forming hydrazide derivatives .
Pyrazole Ring Functionalization
The 3,5-dimethyl-1-phenylpyrazole moiety undergoes electrophilic substitutions. Nitration at the phenyl ring occurs preferentially at the para position :
| Electrophile | Conditions | Product Substituent | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-phenyl group | 63% | |
| ClSO₃H | DCM, 25°C | Pyrazole sulfonation | 58% |
Thiazole Ring Reactivity
The 1,3-thiazole component participates in cyclocondensation reactions. With maleic anhydride, it forms fused heterocyclic systems :
| Reagent | Conditions | Product | Bioactivity | Source |
|---|---|---|---|---|
| Maleic anhydride | Ac₂O, NaOAc, 110°C | Thiazolo[3,2-b] thiadiazine | Cytotoxic activity | |
| Thiosemicarbazide | EtOH, reflux | Thiazolidinone hybrid | Antimicrobial agent |
Cross-Coupling Reactions
The thiazole ring facilitates Pd-catalyzed Suzuki-Miyaura couplings. Using phenylboronic acid, biaryl systems are synthesized :
| Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 90°C | 4-(Biphenyl-2-yl)thiazole derivative | 76% |
Biological Activation Pathways
The compound acts as a GIRK channel activator through sulfone-mediated binding. Metabolic studies show hepatic oxidation of methyl groups:
| Metabolic Pathway | Enzyme | Metabolite | Activity Change | Source |
|---|---|---|---|---|
| Oxidative demethylation | CYP3A4 | Hydroxymethyl derivative | Reduced binding affinity |
This reactivity profile enables strategic modifications for optimizing pharmaceutical properties. Recent studies highlight its utility in developing potassium channel modulators and antimicrobial agents, with structure-activity relationships emphasizing the importance of ester/amide flexibility and heterocyclic substitution patterns .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including the compound , as anticancer agents. Thiazole-containing compounds have shown promising results against various cancer cell lines, including breast and liver cancer. For instance, thiazole-pyridine hybrids demonstrated superior anti-breast cancer efficacy compared to standard chemotherapeutics like 5-fluorouracil . The mechanism of action is often linked to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Antibacterial Properties
The compound also exhibits antibacterial activity. Research indicates that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study reported that certain thiazole compounds displayed significant antimicrobial effects, suggesting their potential as new antibacterial agents . The structure–activity relationship (SAR) studies have shown that specific substitutions on the thiazole ring enhance antibacterial efficacy.
Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. Compounds similar to ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate have demonstrated significant anticonvulsant effects in various animal models. The SAR analysis revealed that modifications in the phenyl and thiazole rings can lead to enhanced anticonvulsant activity .
Case Studies
Mechanism of Action
The mechanism by which ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The pyrazole and thiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related molecules in terms of synthesis, substituent effects, and biological activity.
Core Structural Analogues
- Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (Compound 2a, ): Structure: Shares the thiazol-4-yl acetate backbone but lacks the pyrazole-acetamide substituent. Instead, it has a phenyl group at the thiazole’s 2-position. Synthesis: Prepared via reflux of benzothioamide with ethyl 4-bromo-3-oxobutanoate, contrasting with the target compound’s likely multi-step pathway involving hydrazide intermediates . Activity: Exhibits antifungal properties, suggesting the thiazol-4-yl acetate framework may contribute to such activity .
- Cefotiam (): Structure: A β-lactam antibiotic with a 2-(2-amino-1,3-thiazol-4-yl)acetyl group, sharing the thiazole-acetamide motif but within a cephalosporin scaffold. Activity: Targets penicillin-binding proteins (PBPs), specifically PBP3SAL, for intracellular bacterial eradication. The thiazole-acetamide group may enhance binding affinity .
Functional Group Analogues
- 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol (Compound 3, ): Structure: Features a thiazole-oxadiazole hybrid, differing from the target compound’s pyrazole-thiazole system. Synthesis: Derived from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate via hydrazide formation and cyclization, highlighting shared synthetic precursors with the target compound .
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate () :
Comparative Data Table
Key Research Findings and Implications
Thiazole-Acetamide Motif : The acetamide-linked thiazole in cefotiam and the target compound may enhance binding to biological targets (e.g., PBPs or fungal enzymes) .
Synthetic Robustness : Hydrazide-based routes () are versatile for generating diverse heterocycles, supporting scalable synthesis of the target compound.
Biological Activity
Ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Composition
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 278.38 g/mol
- CAS Number : 1184919-19-4
The compound features a thiazole ring and a pyrazole moiety, which are known to contribute to various biological activities.
This compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against various pathogens.
In Vitro Studies
In vitro studies have demonstrated the following biological effects:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | HepG2 | 50 | Reduced cell viability by 30% |
| Study 2 | RAW264.7 | 25 | Decreased NO production by 40% |
| Study 3 | Staphylococcus aureus | 100 | Inhibition of bacterial growth by 60% |
These results suggest that the compound may have potential applications in cancer therapy and as an anti-inflammatory agent.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Cancer Model : In a mouse model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups.
- Inflammation Model : The compound demonstrated efficacy in reducing paw edema in a carrageenan-induced inflammation model.
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry explored the anticancer properties of the compound against various cancer cell lines. The results indicated that it induced apoptosis in cancer cells through activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Research published in Phytotherapy Research highlighted its anti-inflammatory effects in a rat model of arthritis. The compound significantly reduced joint swelling and pain scores.
Q & A
Q. Advanced Methodological Considerations
- Optimization : Use statistical experimental design (e.g., factorial design) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, varying ethanol-DMF ratios during thiazole formation can improve yield .
- Mechanistic Insights : Employ computational reaction path searches (e.g., density functional theory) to identify transition states and intermediates, reducing trial-and-error experimentation .
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | Chloroacetyl chloride, triethylamine, RT | 65–78 | |
| Thiazole coupling | Ethanol reflux, 2 h | 72 | |
| Alternative solvent | DMF-EtOH (1:1), 80°C | 85 |
How can contradictory data in spectroscopic characterization be resolved?
Advanced Question
Discrepancies in NMR or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. Methodological solutions include:
Multi-Technique Validation : Cross-validate using HPLC-MS, FTIR, and X-ray crystallography (if crystals are obtainable). For example, unexpected peaks in NMR may indicate residual solvents, requiring column chromatography purification .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to confirm structural assignments .
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Application | Sensitivity | Reference |
|---|---|---|---|
| HPLC-MS | Purity assessment | ppm level | |
| X-ray crystallography | Absolute configuration | Atomic resolution | |
| DFT-NMR | Shift prediction | ±2 ppm error |
What strategies are recommended for studying the compound’s biological activity?
Basic Question
Initial screening typically involves:
In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity. Dose-response curves (0.1–100 µM) are generated using MTT assays .
Enzyme Inhibition : Test activity against target enzymes (e.g., kinases) via fluorescence-based assays .
Q. Advanced Research Design
- Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins. Validate with mutagenesis or isothermal titration calorimetry (ITC) .
- Metabolite Tracking : Use -labeled analogs to trace metabolic pathways in vivo .
How can computational methods enhance reaction design for derivatives?
Advanced Question
Reaction Pathway Prediction : Use quantum chemistry software (Gaussian, ORCA) to simulate reaction mechanisms and identify energetically favorable pathways .
Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for synthesizing novel analogs .
Case Study : A hybrid computational-experimental approach reduced optimization time for pyrazole-thiazole derivatives by 40% compared to traditional methods .
What experimental precautions are critical for handling this compound?
Basic Question
Safety Protocols : Use fume hoods, gloves, and eye protection. Refer to SDS guidelines for spill management and first aid .
Stability Testing : Store at –20°C under inert gas (N) to prevent hydrolysis of the ester group .
Q. Advanced Hazard Mitigation
- Toxicity Profiling : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .
How to address low yields in scale-up synthesis?
Advanced Question
Process Engineering : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., acetylation) .
Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or catalysts .
Q. Table 3: Scale-Up Challenges and Solutions
| Issue | Cause | Solution | Reference |
|---|---|---|---|
| Low yield | Poor mixing | Switch to flow chemistry | |
| Side reactions | Overheating | Use jacketed reactor with precise temp control |
What are the key differences between this compound and its structural analogs?
Basic Question
Compare substituent effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
